3-bromo-7-fluoro-4-methyl-1H-indazole
Description
3-Bromo-7-fluoro-4-methyl-1H-indazole is a halogenated indazole derivative featuring a bromine atom at the 3-position, a fluorine atom at the 7-position, and a methyl group at the 4-position of the indazole core. The indazole scaffold is a bicyclic aromatic system with applications in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H6BrFN2 |
|---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
3-bromo-7-fluoro-4-methyl-2H-indazole |
InChI |
InChI=1S/C8H6BrFN2/c1-4-2-3-5(10)7-6(4)8(9)12-11-7/h2-3H,1H3,(H,11,12) |
InChI Key |
PUEJKTQFCQWHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NNC(=C12)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7-fluoro-4-methyl-1H-indazole typically involves the cyclization of substituted hydrazines with ortho-substituted benzaldehydes. One common method includes the use of 2-fluorobenzaldehyde and hydrazine hydrate under acidic conditions to form the indazole ring. The bromination and methylation steps are then carried out using bromine and methyl iodide, respectively .
Industrial Production Methods
Industrial production of 3-bromo-7-fluoro-4-methyl-1H-indazole often employs transition metal-catalyzed reactions to achieve higher yields and purity. For example, a copper(II) acetate-catalyzed reaction in the presence of oxygen can be used to form the indazole ring, followed by selective bromination and methylation steps .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-fluoro-4-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions include various substituted indazoles, which can be further functionalized for use in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Bromo-7-fluoro-4-methyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of drugs targeting various diseases, including cancer and inflammatory conditions.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-7-fluoro-4-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of 3-Bromo-7-Fluoro-4-Methyl-1H-Indazole and Analogs
Key Findings:
Substituent Effects on Reactivity and Applications Halogen Positioning: Bromine at the 3-position (as in the target compound) is a common site for Suzuki-Miyaura cross-coupling reactions, enabling diversification into biaryl structures . In contrast, 4-bromo-7-fluoro-1H-indazole () lacks the methyl group, reducing steric hindrance but offering fewer options for lipophilicity-driven applications. Nitro vs. Methyl Groups: Compounds with nitro substituents (e.g., CAS 1353877-95-8) exhibit higher reactivity for reduction or displacement reactions, whereas the methyl group in the target compound enhances metabolic stability and solubility in nonpolar environments .
Synthetic Methodologies The target compound’s synthesis likely involves sequential halogenation and alkylation steps. For example, bromine could be introduced via electrophilic substitution, followed by fluorination using deoxyfluorinating agents (e.g., DAST) . Comparatively, nitro-substituted analogs require nitration under acidic conditions (e.g., HNO₃/H₂SO₄), which may limit compatibility with acid-sensitive functional groups .
Cost and Availability
- Halogenated precursors like 3-bromo-6-chloro-2-fluorobenzonitrile () are commercially available but costly ($207/g), suggesting that the target compound’s synthesis may require optimization for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
